molecular formula C7H6BrNO3 B6158052 3-bromo-5-methyl-4-nitrophenol CAS No. 93796-59-9

3-bromo-5-methyl-4-nitrophenol

Cat. No.: B6158052
CAS No.: 93796-59-9
M. Wt: 232.03 g/mol
InChI Key: DUMFMUBYZZUHTG-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-4-nitrophenol is an aromatic compound that contains a bromine atom, a methyl group, and a nitro group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-methyl-4-nitrophenol typically involves a multi-step process:

    Nitration: The starting material, 5-methylphenol, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Bromination: The nitrated product is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-4-nitrophenol can undergo various chemical reactions, including:

    Electrophilic Substitution: The presence of the nitro group makes the compound susceptible to further electrophilic substitution reactions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid.

    Oxidation: The phenolic group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

    Reduction: Tin and hydrochloric acid or catalytic hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 3-Bromo-5-methyl-4-aminophenol.

    Oxidation: 3-Bromo-5-methyl-4-nitroquinone.

Scientific Research Applications

3-Bromo-5-methyl-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-5-methyl-4-nitrophenol involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the phenolic group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes and lead to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-nitrophenol: Similar structure but lacks the methyl group.

    5-Methyl-4-nitrophenol: Similar structure but lacks the bromine atom.

    4-Nitrophenol: Lacks both the bromine and methyl groups.

Uniqueness

3-Bromo-5-methyl-4-nitrophenol is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

3-bromo-5-methyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c1-4-2-5(10)3-6(8)7(4)9(11)12/h2-3,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMFMUBYZZUHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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